molecular formula C9H10N2O2S B13301167 [4-(Cyanomethyl)phenyl]methanesulfonamide

[4-(Cyanomethyl)phenyl]methanesulfonamide

Cat. No.: B13301167
M. Wt: 210.26 g/mol
InChI Key: KWKLMBYPAGEZER-UHFFFAOYSA-N
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Description

[4-(Cyanomethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with a cyanomethyl (-CH₂CN) moiety at the para position. Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and agrochemical applications . The cyanomethyl substituent introduces an electron-withdrawing group, which may influence electronic distribution, solubility, and reactivity compared to other derivatives .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

[4-(cyanomethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c10-6-5-8-1-3-9(4-2-8)7-14(11,12)13/h1-4H,5,7H2,(H2,11,12,13)

InChI Key

KWKLMBYPAGEZER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyanomethyl)phenyl]methanesulfonamide typically involves the reaction of 4-(cyanomethyl)benzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Cyanomethyl)benzene+Methanesulfonyl chlorideThis compound\text{4-(Cyanomethyl)benzene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-(Cyanomethyl)benzene+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyanomethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

[4-(Cyanomethyl)phenyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Cyanomethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group may play a role in the compound’s binding affinity and specificity, while the methanesulfonamide group can influence its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [4-(Cyanomethyl)phenyl]methanesulfonamide, we analyze structurally and functionally related methanesulfonamide derivatives. Key comparisons include substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Methanesulfonamide Derivatives

Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
This compound C₉H₁₀N₂O₂S 4-(Cyanomethyl)phenyl Hypothesized applications in medicinal chemistry (inference from analogs) [6, 12, 14]
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide C₁₃H₁₂BrNO₂S 4-(4-Bromophenyl)phenyl Pharmaceutical intermediate; >99% purity [9]
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 3-Chloro-4-methylphenyl Used in pesticide synthesis [10]
Sulfentrazone (Agrochemical metabolite) C₁₁H₁₀Cl₂F₂N₄O₃S 2,4-Dichloro-5-triazolylphenyl Herbicide; metabolized to HMS and DMS [7]
[4-(Hydroxymethyl)phenyl]methanesulfonamide C₈H₁₁NO₃S 4-(Hydroxymethyl)phenyl Fragment in crystallographic screening; hydrophilic [6]
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₃S 3-Methylphenyl, acetamide Antimicrobial activity; orthorhombic crystal structure [5]

Substituent Effects on Physicochemical Properties

  • This group may also increase metabolic stability in drug design .
  • Halogenated Derivatives : Bromo (Br) and chloro (Cl) substituents, as in N-[4-(4-bromophenyl)phenyl]methanesulfonamide and N-(3-chloro-4-methylphenyl)methanesulfonamide, improve lipophilicity, favoring membrane penetration in agrochemicals .
  • Hydroxymethyl Group : The -CH₂OH substituent in [4-(hydroxymethyl)phenyl]methanesulfonamide increases hydrophilicity, making it suitable for crystallographic fragment screening in enzyme studies .

Crystallographic and Stereochemical Insights

  • Crystal Packing : The isomer N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide crystallizes in the orthorhombic space group Pca2₁, whereas its 4-methylphenyl analog adopts a triclinic system (P-1). Such differences highlight substituent-driven packing efficiencies .
  • Hydrogen Bonding : Methanesulfonamides often form N–H⋯O hydrogen bonds, creating 3D networks that stabilize crystal structures. This property is critical in drug formulation for solubility modulation .

Biological Activity

[4-(Cyanomethyl)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a cyanomethyl group attached to a phenyl ring, along with a methanesulfonamide moiety. Its chemical formula is C10H12N2O2SC_{10}H_{12}N_2O_2S with a molecular weight of approximately 228.28 g/mol. The presence of the sulfonamide functional group is critical for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, which are being investigated further for potential applications in treating infections.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis.
  • Receptor Modulation : Interaction studies indicate potential binding to specific receptors, such as lysophosphatidic acid receptors, which are involved in cellular signaling processes affecting growth and survival.

The mechanism of action for this compound involves its ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various downstream effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparative Analysis

To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamideAcetyl instead of cyanomethylAnticancer propertiesAcetyl group may alter interactions
N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamideFluorine substitutionPotential receptor modulationFluorine enhances lipophilicity
N-(4-methoxyphenyl)-1-phenylcyclopentane-1-carboxamideMethoxy group presentAntioxidant activityMethoxy enhances solubility

The unique presence of the cyanomethyl group in this compound may affect its reactivity and biological profile compared to these analogs.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the cytotoxic effects of similar sulfonamide compounds on various cancer cell lines revealed that modifications in the molecular structure significantly influenced their potency. For instance, derivatives with electron-withdrawing groups exhibited enhanced anticancer activity due to increased lipophilicity and improved membrane permeability .
  • Antimicrobial Testing : In vitro assays demonstrated that this compound showed significant inhibitory activity against certain bacterial strains, suggesting potential as an antimicrobial agent. Further studies are required to elucidate the specific mechanisms involved .
  • Pharmacodynamics : Interaction profiles with biological targets have been explored using receptor binding assays. Initial findings suggest that the compound binds effectively to lysophosphatidic acid receptors, influencing downstream signaling pathways related to cell growth and survival .

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